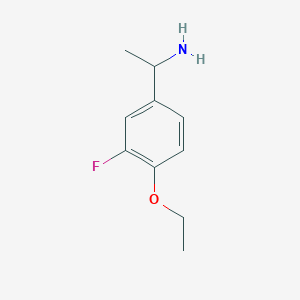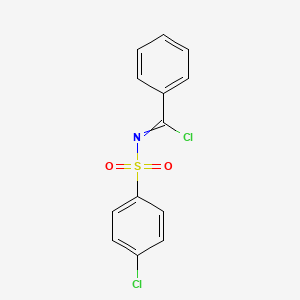
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is a chemical compound known for its unique structure and reactivity It is composed of a benzenecarboximidoyl chloride group attached to a 4-chlorobenzene-1-sulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarboximidoyl chloride. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure complete conversion and high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, facilitating the substitution of other electrophiles on the aromatic ring.
Nucleophilic Substitution: The chloride group in the benzenecarboximidoyl chloride moiety can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids such as aluminum chloride and iron(III) chloride for electrophilic aromatic substitution, and nucleophiles like amines and alcohols for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield substituted aromatic compounds, while nucleophilic substitution can produce a variety of substituted benzenecarboximidoyl derivatives .
Applications De Recherche Scientifique
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group can interact with nucleophiles, leading to the formation of new chemical bonds. Additionally, the benzenecarboximidoyl chloride moiety can undergo nucleophilic substitution, further expanding its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonyl chloride: This compound is similar in structure but lacks the benzenecarboximidoyl chloride moiety.
Benzenecarboximidoyl chloride: This compound is similar but does not contain the 4-chlorobenzenesulfonyl group.
Uniqueness
4-Chloro-N-(chloro-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both the sulfonyl chloride and carboximidoyl chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Propriétés
Numéro CAS |
4513-26-2 |
|---|---|
Formule moléculaire |
C13H9Cl2NO2S |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9Cl2NO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
JMSIBHGFTPRKEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


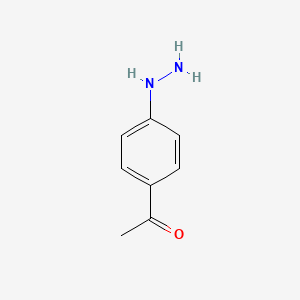
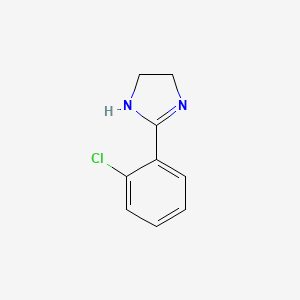
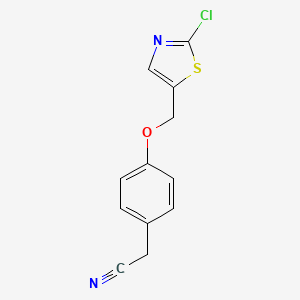
![6-(Methylsulfonyl)benzo[d]thiazole](/img/structure/B1622996.png)
![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)
![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)

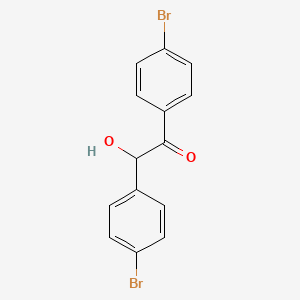
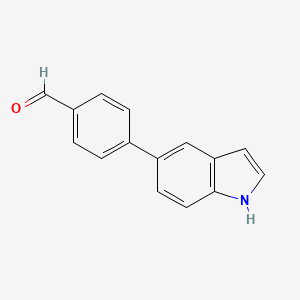
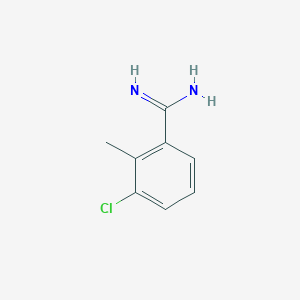
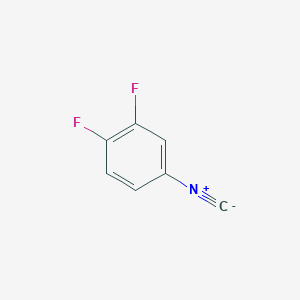
![4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1623012.png)
